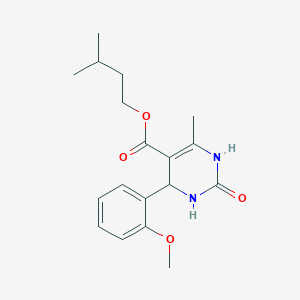
3-Methylbutyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle est un composé organique appartenant à la classe des dérivés de la pyrimidine. Ce composé se caractérise par sa structure complexe, qui comprend un cycle tétrahydropyrimidine, un groupe méthoxyphényle et un ester carboxylate. Il est intéressant dans divers domaines de la chimie et de la pharmacologie en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'aldéhydes appropriés avec de l'urée ou de la thiourée, suivie de réactions de cyclisation et d'estérification. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent la possibilité de mise à l'échelle et la rentabilité. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité du processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthoxyphényle ou de la partie ester.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de la pyrimidine substitués.
Applications de la recherche scientifique
Le 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle comme agent pharmaceutique en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à ses effets anticancéreux potentiels. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
3-Methylbutyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-Méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate
- 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle
- 4-(2-méthoxyphényl)-6-éthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle
Unicité
Le 4-(2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 3-méthylbutyle est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un groupe méthoxyphényle et d'un groupe ester de 3-méthylbutyle. Ces éléments structuraux contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-methylbutyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)9-10-24-17(21)15-12(3)19-18(22)20-16(15)13-7-5-6-8-14(13)23-4/h5-8,11,16H,9-10H2,1-4H3,(H2,19,20,22) |
Clé InChI |
SUNZLYYNGIOOJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
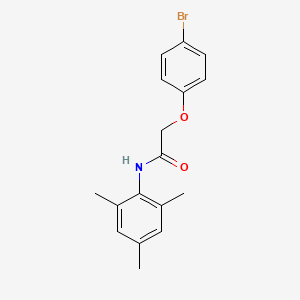

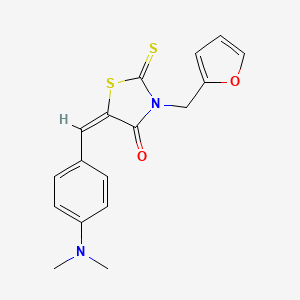
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)
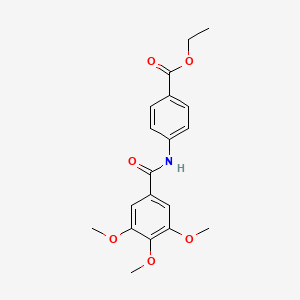
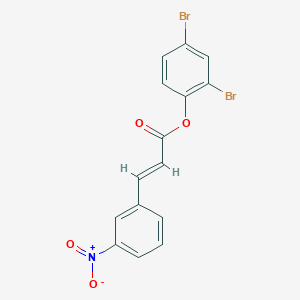
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697990.png)
![N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697997.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697998.png)

![1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B11698009.png)
